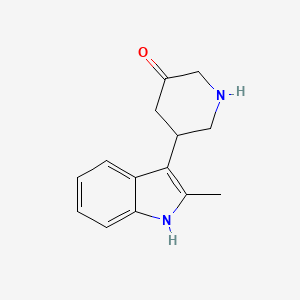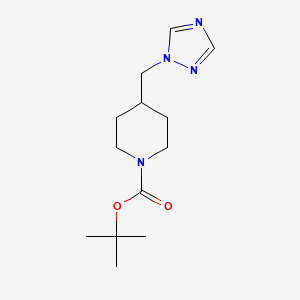![molecular formula C14H9F2NOS B13930120 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is a chemical compound with the molecular formula C14H9F2NOS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is particularly interesting due to its unique structure, which includes a difluoromethyl group and a phenoxy group attached to a benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with difluoromethyl phenyl ether under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as monoamine oxidase B (MAO-B) and certain kinases, which are involved in various biological processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division and signal transduction, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but lacks the difluoromethyl and phenoxy groups.
2-Aminobenzothiazole: Contains an amino group instead of the difluoromethyl and phenoxy groups.
Benzothiazole: The parent compound without any substituents.
Uniqueness
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is unique due to the presence of both difluoromethyl and phenoxy groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C14H9F2NOS |
|---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2-[difluoro(phenoxy)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9F2NOS/c15-14(16,18-10-6-2-1-3-7-10)13-17-11-8-4-5-9-12(11)19-13/h1-9H |
InChI Key |
LGCIPHNSAGRIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C2=NC3=CC=CC=C3S2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)











